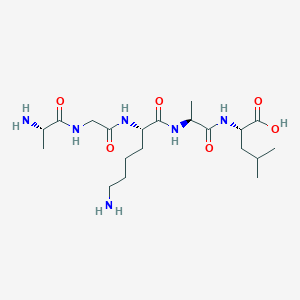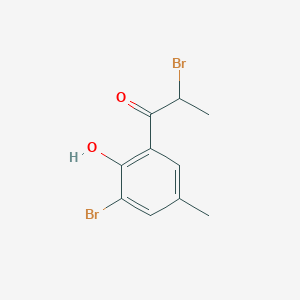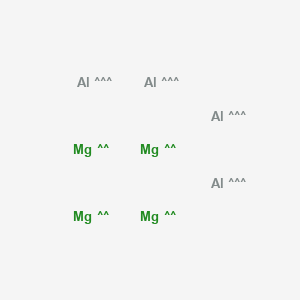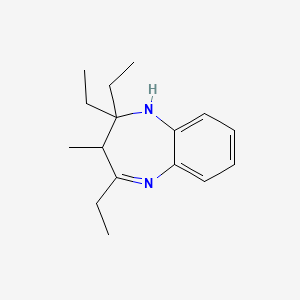
ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a benzenecarboximidoyl group and a hydroxybutenoate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of ethanol as a solvent and a base such as piperidine to catalyze the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
Ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the butenoate moiety can be reduced to form a saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ethyl (E)-2-(benzenecarboximidoyl)-3-oxobut-2-enoate.
Reduction: Formation of ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybutanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavors due to its ester functionality.
作用機序
The mechanism of action of ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxy and ester groups play a crucial role in these interactions, allowing the compound to bind to specific sites on the target molecules.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the benzenecarboximidoyl group.
Benzaldehyde: A precursor in the synthesis of the compound, with a simpler structure.
Ethyl (E)-2-(benzenecarboximidoyl)-3-oxobut-2-enoate: An oxidized form of the compound.
Uniqueness
Ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-3-17-13(16)11(9(2)15)12(14)10-7-5-4-6-8-10/h4-8,14-15H,3H2,1-2H3/b11-9+,14-12? |
InChIキー |
KBERWDMRHARRLM-WINXDLSSSA-N |
異性体SMILES |
CCOC(=O)/C(=C(\C)/O)/C(=N)C1=CC=CC=C1 |
正規SMILES |
CCOC(=O)C(=C(C)O)C(=N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)


![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)


![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)
![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)

![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)
![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)


